Triethyl phosphonoacetate-13C2
Overview
Description
Triethyl phosphonoacetate-13C2, also known as (Diethoxyphosphinyl)·acetic-13C2 acid ethyl ester or 13C Labeled triethyl phosphonoacetate, is a chemical compound with the linear formula (C2H5O)2P (O)13CH213CO2C2H5 . It has a molecular weight of 226.18 .
Synthesis Analysis
Triethyl phosphonoacetate is a reagent for organic synthesis used in the Horner-Wadsworth-Emmons reaction (HWE) or the Horner-Emmons modification . It can be added dropwise to a sodium methoxide solution to prepare a phosphonate anion .Molecular Structure Analysis
The molecular structure of Triethyl phosphonoacetate-13C2 is represented by the SMILES stringCCOC(=O)13C(OCC)OCC)
. Chemical Reactions Analysis
Triethyl phosphonoacetate is used in various reactions such as Horner-Wadsworth-Emmons reactions, Tsuji-Trost type reactions, Intramolecular Heck-type cyclization and isomerizations, and Intramolecular aryne-ene reactions .Physical And Chemical Properties Analysis
Triethyl phosphonoacetate-13C2 has a boiling point of 142-145 °C/9 mmHg and a density of 1.13 g/mL at 25 °C . The refractive index is n20/D 1.431 (lit.) .Scientific Research Applications
Horner-Wadsworth-Emmons (HWE) Reactions
Triethyl phosphonoacetate-13C2: is extensively used in HWE reactions, which are pivotal for the formation of carbon-carbon double bonds . This reaction is employed to synthesize vinyl phosphonates , which are valuable intermediates in organic synthesis. The 13C2 labeling is particularly useful for tracking the incorporation of the compound in complex organic molecules using NMR spectroscopy .
Tsuji-Trost Type Reactions
In Tsuji-Trost reactions, Triethyl phosphonoacetate-13C2 acts as a nucleophile in allylic substitutions . This application is crucial for introducing phosphonate groups into allylic systems, which can then be further manipulated for the synthesis of biologically active compounds.
Intramolecular Heck-Type Cyclization
This compound is involved in intramolecular Heck-type cyclization reactions, which are used to form five- or six-membered rings . These reactions are significant in the synthesis of cyclic compounds with potential pharmacological properties.
Isomerizations
Triethyl phosphonoacetate-13C2: is used in isomerization reactions to alter the position of double bonds within molecules . This process is important for the synthesis of various isomers, which can exhibit different biological activities.
Synthesis of Aldehydes
The compound serves as a reagent in the synthesis of aldehydes through the oxidation of the corresponding alcohol group . The 13C2 label allows for the detailed study of reaction mechanisms and pathways through spectroscopic methods.
Intramolecular Aryne-Ene Reactions
Triethyl phosphonoacetate-13C2: is also used in intramolecular aryne-ene reactions . These reactions are employed to construct aromatic rings, which are a common structural feature in many organic molecules, including pharmaceuticals.
Chiral Compound Synthesis
It is utilized as a reagent to prepare chiral compounds, such as 2-methylcyclopropanecarboxylic acid , from (S)-propylene oxide . Chiral compounds are essential in the pharmaceutical industry as they can lead to drugs with improved efficacy and reduced side effects.
NMR Spectroscopy and Isotopic Labeling Studies
The 13C2 isotopic labeling of Triethyl phosphonoacetate is particularly valuable in NMR spectroscopy for tracing the fate of the compound in chemical reactions . This application is fundamental in the study of reaction kinetics and mechanisms, providing insights into the behavior of molecules under various conditions.
Mechanism of Action
Target of Action
Triethyl phosphonoacetate-13C2 is primarily used as a reagent in organic synthesis . Its primary targets are carbonyl compounds, specifically aldehydes and ketones . These carbonyl compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
Triethyl phosphonoacetate-13C2 interacts with its targets through the Horner-Wadsworth-Emmons (HWE) reaction or the Horner-Emmons modification . It can be added dropwise to a sodium methoxide solution to prepare a phosphonate anion . It has an acidic proton that can easily be abstracted by a weak base . When used in an HWE reaction with a carbonyl, the resulting alkene formed is usually the E alkene, and is generated with excellent regioselectivity .
Biochemical Pathways
The HWE reaction involving Triethyl phosphonoacetate-13C2 leads to the formation of alkenes from carbonyl compounds . This reaction is a crucial step in various biochemical pathways, particularly those involving the synthesis of complex organic molecules. The resulting alkenes can participate in further reactions, leading to a variety of downstream effects.
Result of Action
The primary result of the action of Triethyl phosphonoacetate-13C2 is the formation of alkenes from carbonyl compounds . This transformation is highly regioselective, typically leading to the formation of E alkenes . These alkenes can then participate in further reactions, contributing to the synthesis of a wide range of organic compounds.
Action Environment
The action of Triethyl phosphonoacetate-13C2 can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the HWE reaction . Additionally, the presence of other substances, such as bases or other reagents, can also impact the reaction . Therefore, careful control of the reaction environment is crucial for achieving the desired results with Triethyl phosphonoacetate-13C2.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-diethoxyphosphorylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBFICZYGKNTD-BFGUONQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2]P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448099 | |
Record name | Triethyl phosphonoacetate-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl phosphonoacetate-13C2 | |
CAS RN |
100940-60-1 | |
Record name | Triethyl phosphonoacetate-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyl phosphonoacetate-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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